4-(2-Aminoethyl)-1-methylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminoethyl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9-5-6(2-3-8)4-7(9)10/h6H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLUFHNGXNSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Approaches to 4 2 Aminoethyl 1 Methylpyrrolidin 2 One
Retrosynthetic Analysis of the 4-(2-Aminoethyl)-1-methylpyrrolidin-2-one Scaffold
Retrosynthesis provides a logical framework for dissecting a target molecule to identify potential starting materials and synthetic strategies. arxiv.org For this compound, two primary disconnections are considered logical.
The first disconnection targets the C4-side chain bond. This leads to a 1-methylpyrrolidin-2-one anion equivalent (synthon) and a two-carbon electrophile bearing a protected amine. A practical chemical equivalent for the latter could be N-protected 2-bromoethylamine (B90993). This approach suggests an alkylation of a pre-formed lactam ring.
A second, more fundamental disconnection breaks the amide bond (N1-C2) and the C4-C5 bond of the pyrrolidinone ring. This approach points towards a de novo construction of the ring from an acyclic precursor. This strategy would involve a suitably substituted linear carbon chain, such as a derivative of 4-aminomethyl-hexanedioic acid, which could be cyclized to form the target lactam. This pathway offers greater flexibility in introducing substituents and controlling stereochemistry from the outset.
De Novo Synthesis Routes to the Pyrrolidin-2-one Core
De novo synthesis involves the construction of the heterocyclic core from acyclic precursors, providing a high degree of control over the final structure. mdpi.comnih.gov
Cyclization Reactions for Pyrrolidin-2-one Ring Formation
The formation of the γ-lactam ring is the cornerstone of any de novo synthesis. Several methodologies have been developed for this transformation, each with distinct advantages.
One prominent method involves the Lewis acid-catalyzed reaction of donor-acceptor (DA) cyclopropanes with primary amines. This process opens the cyclopropane (B1198618) ring to form a γ-amino ester, which then undergoes in situ lactamization to yield the pyrrolidin-2-one core. mdpi.com Another modern approach is the photoinduced, organocatalyzed three-component cyclization of a styrene, a tertiary α-bromoalkyl ester, and a primary amine, which can be performed efficiently in a microchannel reactor under visible light. rsc.org Biocatalytic methods, such as transaminase-triggered cyclizations of ω-chloroketones, offer an enantioselective route to substituted pyrrolidines, which can be subsequently oxidized to the corresponding lactams. acs.org
Table 1: Selected Cyclization Methodologies for Pyrrolidin-2-one Synthesis
| Method | Precursors | Conditions | Key Features |
| DA Cyclopropane Opening | Donor-Acceptor Cyclopropane, Primary Amine | Lewis Acid (e.g., Ni(ClO₄)₂) | Forms γ-amino ester intermediate, followed by in situ lactamization. mdpi.com |
| Photoinduced Cyclization | Styrene, α-bromoalkyl ester, Primary Amine | Visible Light, Organocatalyst | Green, efficient, metal-free, suitable for microfluidic synthesis. rsc.org |
| Transaminase-Triggered Cyclization | ω-chloroketone | Transaminase Enzyme | Provides access to chiral pyrrolidines, requires subsequent oxidation. acs.org |
| Reductive Amination | 1,4-dicarbonyl compound | Primary Amine, Reducing Agent | Classical and versatile method. |
| Piperidine Ring Contraction | N-substituted piperidines | Specific Oxidant and Additive | A cascade reaction involving in situ formation of pyrrolidine-2-carbaldehyde. rsc.org |
Introduction and Functionalization of the N-1 Methyl Group
The N-methyl group can be introduced either before or after the cyclization step. If an acyclic precursor is used, methylamine (B109427) can serve as the nitrogen source, directly leading to the N-methylated lactam upon cyclization.
Alternatively, a pre-formed pyrrolidin-2-one can be methylated. This is a common industrial process, often used in the production of N-methyl-2-pyrrolidone (NMP). nih.gov The reaction typically involves treating 2-pyrrolidone with a methylating agent. Methanol (B129727) in the presence of a halogen salt catalyst (e.g., ammonium (B1175870) bromide) or dimethyl carbonate (DMC) can be used for this purpose under elevated temperatures. rsc.org The one-pot cyclization of γ-aminobutyric acid (GABA) followed by methylation with methanol has been demonstrated as a biobased route to NMP. rsc.org
Table 2: N-Methylation of 2-Pyrrolidone
| Methylating Agent | Catalyst / Conditions | Selectivity for NMP | Reference |
| Methanol | Halogen Salt (e.g., Ammonium Bromide), 250 °C | >90% | rsc.org |
| Dimethyl Carbonate (DMC) | NaY Zeolite | ~67% | rsc.org |
Stereoselective Introduction of the 2-Aminoethyl Side Chain at C-4
Introducing the 2-aminoethyl side chain at the C-4 position with stereocontrol is a critical challenge. A highly effective strategy is the conjugate addition (Michael reaction) to a C4-functionalized α,β-unsaturated pyrrolidinone.
A plausible route begins with the synthesis of 1-methyl-Δ³-pyrrolin-2-one. A Michael addition of a cyanide or nitromethane (B149229) nucleophile would yield 4-(cyanomethyl)-1-methylpyrrolidin-2-one or 4-(nitromethyl)-1-methylpyrrolidin-2-one, respectively. These intermediates can then be reduced to the corresponding 4-(2-aminoethyl) derivative. For instance, the cyano group can be reduced using catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reductants like lithium aluminum hydride (LiAlH₄).
Stereoselectivity can be achieved by employing chiral catalysts or chiral auxiliaries during the conjugate addition step. This approach allows for the establishment of the C-4 stereocenter with a high degree of enantiomeric excess.
Synthesis from Precursor Molecules
Synthesizing the target compound from readily available cyclic precursors offers a more convergent approach. nih.govmdpi.com
Modification of Existing Pyrrolidin-2-one Derivatives
Starting with a pre-existing pyrrolidin-2-one ring, such as a derivative of the readily available glutamic acid, is a common strategy. For example, (S)-pyroglutamic acid can be converted into a 4-substituted pyrrolidinone.
A potential synthetic sequence could involve the conversion of a 4-hydroxy-1-methylpyrrolidin-2-one (B2889683) (derived from 4-hydroxyproline) into a suitable leaving group (e.g., tosylate, mesylate). Subsequent displacement with a two-carbon nucleophile, such as the anion of acetonitrile (B52724) (⁻CH₂CN), followed by reduction of the nitrile, would furnish the desired 4-(2-aminoethyl) side chain.
Another approach involves the direct functionalization of 1-methyl-2-pyrrolidinone (B7775990). While the C-3 position is more readily deprotonated to form an enolate, specific conditions can be employed to achieve functionalization at C-4. This could involve the creation of a 3,4-unsaturated intermediate, followed by a regioselective conjugate addition as described in section 2.2.3. This strategy transforms a simple, commercially available starting material into the more complex target molecule through a series of controlled chemical transformations.
Transformations of Related Heterocyclic Compounds (e.g., Pyrrolidines)
The construction of the this compound can be envisioned through the chemical modification of other heterocyclic precursors. Such approaches can offer advantages in terms of availability of starting materials and the potential for stereocontrol.
One plausible strategy involves the transformation of a suitable furan (B31954) derivative. For instance, the oxidation of a 2-(2-aminoethyl)furan derivative could yield a succinic acid intermediate, which can then be cyclized with methylamine to form the desired pyrrolidinone ring. This approach, while multi-step, allows for the early introduction of the aminoethyl side chain.
Alternatively, a more convergent approach could start from a substituted succinimide (B58015). N-methylsuccinimide can be selectively functionalized at the 3-position. A Wittig or Horner-Wadsworth-Emmons reaction with a protected 2-aminoacetaldehyde (B1595654) derivative could introduce the required two-carbon side chain. Subsequent reduction of the exocyclic double bond and the succinimide carbonyls would lead to the corresponding pyrrolidine (B122466). A final selective oxidation of the 2-position would yield the target lactam.
A more direct transformation could involve the functionalization of a pre-formed pyrrolidine ring. For example, 1-methylpyrrolidin-2-one can be deprotonated at the 4-position with a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then react with a suitable electrophile, such as a protected 2-bromoethylamine or ethylene (B1197577) oxide followed by conversion of the resulting alcohol to an amine. This method offers a direct route to the carbon skeleton of the target molecule.
Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry increasingly emphasizes the use of catalytic and green methodologies to improve efficiency and reduce environmental impact. Several strategies can be proposed for the synthesis of this compound that align with these principles.
A promising green approach involves a Michael addition reaction. Itaconic acid, a bio-based platform chemical, can be converted to its N-methyl imide. A Michael addition of nitroethane to N-methylitaconimide, catalyzed by a reusable solid base, would yield 4-(2-nitroethyl)-1-methylpyrrolidine-2,5-dione. Subsequent selective reduction of one of the carbonyl groups and the nitro group would afford the target compound. The use of a bio-based starting material and a heterogeneous catalyst are key green aspects of this proposed route.
Catalytic hydrogenation is a cornerstone of green chemistry, and it can be effectively employed in the final step of the synthesis. For example, a precursor such as 4-(2-nitroethyl)-1-methylpyrrolidin-2-one or 4-(cyanomethyl)-1-methylpyrrolidin-2-one could be synthesized. The catalytic reduction of the nitro or cyano group to the primary amine can be achieved with high efficiency using various catalytic systems.
The catalytic hydrogenation of nitriles to primary amines is a well-established and atom-economical method. chemguide.co.ukwikipedia.org A variety of metal catalysts, including palladium, platinum, nickel, and cobalt, can be used for this transformation. wikipedia.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high selectivity towards the primary amine and avoiding the formation of secondary and tertiary amine byproducts. wikipedia.orgacsgcipr.org For instance, Raney nickel and cobalt boride are often effective for producing primary amines. wikipedia.org The use of catalytic amounts of nickel(II) chloride with sodium borohydride (B1222165) offers a milder and less toxic alternative. researchgate.net
Similarly, the catalytic reduction of a nitro group to an amine is a widely used and efficient reaction in organic synthesis. azom.comuctm.edu Heterogeneous catalysts, such as platinum or palladium on carbon, are commonly employed for this transformation, often using hydrogen gas or a transfer hydrogenation reagent like ammonium formate. azom.commdpi.com The reaction conditions are generally mild and the process is highly selective for the reduction of the nitro group, leaving other functional groups intact.
Comparative Analysis of Synthetic Efficiencies, Yields, and Stereocontrol
To provide a clearer perspective on the potential synthetic routes to this compound, a comparative analysis of three plausible strategies is presented below. The data for yields and stereoselectivity are estimated based on analogous reactions reported in the literature for similar substrates, as direct experimental data for the target molecule is not available.
Proposed Synthetic Strategies:
Route A: Michael Addition and Catalytic Hydrogenation: This route involves the Michael addition of nitroethane to 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid ester, followed by decarboxylation and catalytic hydrogenation of the nitro group.
Route B: Alkylation of 1-methylpyrrolidin-2-one: This strategy relies on the deprotonation of 1-methylpyrrolidin-2-one at the 4-position, followed by alkylation with a protected 2-haloethylamine and subsequent deprotection.
Route C: From a Chiral Precursor: This approach would start from a chiral building block, such as a derivative of glutamic acid, to construct the pyrrolidinone ring with inherent stereocontrol at the 4-position.
Interactive Data Table: Comparative Analysis of Proposed Synthetic Routes
| Feature | Route A: Michael Addition & Hydrogenation | Route B: Alkylation of Pyrrolidinone | Route C: From Chiral Precursor |
| Plausible Overall Yield | Moderate (30-50%) | Low to Moderate (15-40%) | Moderate to High (40-60%) |
| Synthetic Efficiency | Moderate number of steps, good atom economy in the key steps. | Fewer steps, but may suffer from low regioselectivity and side reactions. | Multi-step, but potentially highly convergent and stereospecific. |
| Stereocontrol | Achievable through asymmetric Michael addition using chiral catalysts. bohrium.comresearchgate.netrsc.orgrsc.org | Difficult to control; would likely produce a racemic mixture. | Excellent; stereochemistry is determined by the starting material. mdpi.com |
| Key Advantages | Use of readily available starting materials; potential for asymmetric synthesis. | Direct approach to the carbon skeleton. | High degree of stereocontrol. |
| Potential Challenges | Control of regioselectivity in the Michael addition; chemoselective reduction. | Polysubstitution and other side reactions during alkylation. | Availability and cost of the chiral starting material. |
Detailed Research Findings:
The Michael addition (Route A) is a powerful tool for C-C bond formation and has been successfully applied to pyrrolone systems with high yields and enantioselectivities. researchgate.netrsc.org The subsequent catalytic hydrogenation of the nitro group is typically a high-yielding and clean reaction. azom.comuctm.edu
The direct alkylation of the 1-methylpyrrolidin-2-one enolate (Route B) is a more direct but potentially less selective method. The formation of the desired 4-substituted product would be in competition with O-alkylation and potential di-alkylation.
The use of a chiral precursor like glutamic acid (Route C) offers the most reliable method for obtaining an enantiomerically pure product. The stereocenter at the 4-position would be established early in the synthesis and carried through the subsequent transformations. The stereoselective synthesis of substituted pyrrolidines from chiral precursors is well-documented. mdpi.com
Sophisticated Structural Elucidation and Conformational Analysis of 4 2 Aminoethyl 1 Methylpyrrolidin 2 One
Spectroscopic Techniques for Definitive Structural Assignment
Spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the connectivity of atoms, the types of chemical bonds, and the nature of functional groups.
High-resolution NMR spectroscopy in solution is the most powerful tool for determining the precise atomic connectivity of an organic molecule.
¹H NMR Spectroscopy would provide information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The predicted ¹H NMR spectrum of 4-(2-aminoethyl)-1-methylpyrrolidin-2-one would show signals corresponding to each unique proton, with chemical shifts influenced by neighboring functional groups. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons.
¹³C NMR Spectroscopy , often proton-decoupled, reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon signal is indicative of its hybridization and electronic environment (e.g., carbonyl, aliphatic).
2D-NMR Spectroscopy is essential for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, establishing which protons are on adjacent carbons. Key correlations would be expected between the protons on the pyrrolidinone ring and between the protons of the ethyl side chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's chemical shift based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting molecular fragments, for instance, by showing a correlation from the N-methyl protons to the C2 carbonyl carbon and the C5 methylene (B1212753) carbon, confirming the structure of the lactam ring.
Predicted ¹H and ¹³C NMR Data
| Atom Number(s) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | - | ~175.0 (Carbonyl) |
| C3 | ~2.2 - 2.6 | Multiplet | ~35.0 |
| C4 | ~2.4 - 2.8 | Multiplet | ~38.0 |
| C5 | ~3.1 - 3.5 | Multiplet | ~50.0 |
| C6 (N-CH₃) | ~2.8 | Singlet | ~29.0 |
| C7 (Side Chain) | ~1.5 - 1.8 | Multiplet | ~36.0 |
| C8 (Side Chain) | ~2.7 - 3.0 | Multiplet | ~40.0 |
| NH₂ | ~1.5 - 3.0 | Broad Singlet | - |
Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on their functional groups.
Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound would be dominated by a very strong absorption band for the tertiary amide (lactam) carbonyl group (C=O) stretch. Another key feature would be the N-H stretching vibrations of the primary amine group, which typically appear as a pair of medium-intensity bands. openstax.org C-H stretching and bending vibrations from the aliphatic portions of the molecule would also be present.
Raman Spectroscopy is a complementary technique that is more sensitive to non-polar, symmetric bonds. It would be useful for observing C-C skeletal vibrations within the ring and side chain. The C=O stretch is also Raman active. nih.gov Comparing IR and Raman spectra can provide a more complete picture of the molecule's vibrational modes.
Predicted Vibrational Spectroscopy Data
| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Primary Amine | N-H Stretch | 3400-3250 (two bands) orgchemboulder.com | Weak |
| Primary Amine | N-H Bend (Scissoring) | 1650-1580 orgchemboulder.com | Medium |
| Aliphatic CH₂, CH₃ | C-H Stretch | 2960-2850 | Strong |
| Lactam Carbonyl | C=O Stretch | ~1680 (strong) researchgate.net | Strong acs.org |
| Aliphatic Amine | C-N Stretch | 1250-1020 orgchemboulder.com | Medium |
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₇H₁₄N₂O), the calculated monoisotopic mass is 142.1106 Da. HRMS analysis would confirm this exact mass, ruling out other potential formulas.
Furthermore, tandem mass spectrometry (MS/MS) would reveal the molecule's fragmentation pathways. Key fragmentation processes would include:
Alpha-cleavage adjacent to the primary amine, leading to the loss of the pyrrolidinone ring and the formation of a stable iminium ion.
Cleavage of the aminoethyl side chain from the pyrrolidinone ring.
Ring-opening of the pyrrolidinone followed by subsequent fragmentation. researchgate.net
These fragmentation patterns provide conclusive evidence for the proposed molecular structure. libretexts.org
Predicted HRMS Fragmentation Data
| m/z (Da) | Possible Fragment | Formula |
| 142.1106 | [M]+• (Molecular Ion) | [C₇H₁₄N₂O]+• |
| 113.0866 | [M - CH₂NH]+• | [C₆H₁₁NO]+• |
| 99.0811 | [Pyrrolidinone ring fragment] | [C₅H₉NO]+ |
| 84.0813 | [Pyrrolidinone ring - CH₃]+ | [C₄H₆NO]+ |
| 44.0500 | [CH₂CH₂NH₂]+ | [C₂H₆N]+ |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles.
Crucially, it would reveal the solid-state conformation of the molecule, including the specific puckering of the five-membered pyrrolidinone ring (e.g., envelope or twist conformation). It would also elucidate the intermolecular interactions that define the crystal packing. Given the presence of a primary amine (a hydrogen bond donor) and a carbonyl oxygen (a hydrogen bond acceptor), it is highly probable that the crystal structure would feature a network of intermolecular hydrogen bonds, linking adjacent molecules into chains, sheets, or a three-dimensional lattice.
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Absolute Stereochemical Assignment (if chiral)
The structure of this compound contains a stereocenter at the C4 position of the pyrrolidinone ring. Therefore, the compound is chiral and can exist as a pair of enantiomers: (R)- and (S)-4-(2-aminoethyl)-1-methylpyrrolidin-2-one.
Chiroptical methods are necessary to determine the absolute configuration of a specific enantiomer. After separating the enantiomers (a process known as chiral resolution), Circular Dichroism (CD) spectroscopy would be employed. CD measures the differential absorption of left- and right-circularly polarized light. While the molecule lacks a strong chromophore for UV-Vis absorption, the carbonyl group's n→π* transition is electronically and magnetically allowed and would produce a CD signal (a Cotton effect).
To assign the absolute configuration, the experimental CD spectrum would be compared to a theoretically predicted spectrum generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). A match between the experimental and the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) would provide a confident assignment of its absolute stereochemistry.
Advanced Techniques for Solution-State Conformational Dynamics (e.g., Dynamic NMR, computational modeling validation)
While X-ray crystallography defines the static solid-state structure, molecules are often conformationally flexible in solution. For this compound, two primary sources of flexibility exist: the puckering of the pyrrolidinone ring and the rotation about the single bonds of the aminoethyl side chain.
The five-membered pyrrolidinone ring is not planar and rapidly interconverts between various low-energy "puckered" conformations, such as envelope and twist forms. nih.govnih.gov The position of the substituent at C4 influences the energetic preference for certain puckering modes. nih.gov
Dynamic NMR (DNMR) , specifically by acquiring NMR spectra at various temperatures, could be used to study these dynamics. If the rate of interconversion between conformers is slow enough at low temperatures, separate signals for each conformer might be observed. As the temperature is raised, these signals would broaden and coalesce, allowing for the calculation of the activation energy for the conformational exchange.
Computational Modeling is an indispensable tool for validating and interpreting experimental results. scispace.com Quantum mechanical calculations can be used to map the potential energy surface of the molecule, identifying all stable low-energy conformers and the transition states that connect them. Molecular dynamics (MD) simulations can further model the behavior of the molecule in a simulated solvent environment over time, providing a detailed picture of its preferred solution-state conformations and dynamic behavior.
Chemical Reactivity and Mechanistic Transformation Studies of 4 2 Aminoethyl 1 Methylpyrrolidin 2 One
Reactions Involving the Pyrrolidin-2-one Lactam Ring System
The lactam ring, a cyclic amide, is the central feature of the pyrrolidin-2-one system. Its reactivity is primarily centered on the amide bond and the adjacent carbon atoms.
The amide bond within the lactam ring is susceptible to cleavage under hydrolytic conditions. This ring-opening reaction can be catalyzed by either acid or base, yielding derivatives of 4-aminobutanoic acid. Studies on the parent compound, N-methyl-2-pyrrolidone (NMP), have shown that heating in the presence of alkali, such as sodium hydroxide, results in the formation of the corresponding sodium salt of 4-(methylamino)butanoic acid. researchgate.net Similarly, acidic conditions can also promote hydrolysis. nih.gov The reaction proceeds via nucleophilic attack at the carbonyl carbon, leading to the cleavage of the endocyclic C-N bond.
Table 1: Conditions for Hydrolysis of the Pyrrolidin-2-one Ring
| Condition | Reagents | Product | Reference |
|---|---|---|---|
| Alkaline Hydrolysis | NaOH, H₂O, Heat | Sodium 4-(methylamino)butanoate derivative | researchgate.net |
| Acid Hydrolysis | HCl, H₂O | 4-(methylamino)butanoic acid derivative | nih.gov |
The carbon atoms of the pyrrolidin-2-one ring, particularly the α-carbon (C5), offer sites for functionalization. Oxidation of NMP at the C5 position can lead to the formation of N-methylsuccinimide. nih.gov This suggests that the C5 position in 4-(2-Aminoethyl)-1-methylpyrrolidin-2-one is also susceptible to oxidative transformation.
Furthermore, the α-protons to the carbonyl group (at C3) can be abstracted by a strong base to form an enolate. This enolate intermediate can then react with various electrophiles, allowing for the introduction of alkyl or acyl groups at the C3 position. While specific studies on this compound are not detailed, the general reactivity of pyrrolidinones supports the potential for such derivatization. nih.govnih.gov Direct α-arylation of pyrrolidines has also been achieved through redox-neutral methods, involving the formation of an iminium ion intermediate that is subsequently attacked by an aromatic nucleophile. rsc.orgrsc.org
Reactivity of the 2-Aminoethyl Side Chain
The primary amine of the 2-aminoethyl side chain is a highly reactive nucleophilic center, enabling a variety of common amine-based transformations.
The nucleophilic nitrogen of the aminoethyl group readily participates in several fundamental organic reactions:
Acylation: The primary amine can be acylated using acylating agents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding N-acetyl derivative. ias.ac.in This reaction is a standard method for protecting amine groups or synthesizing amide-containing molecules. google.comnih.gov
Alkylation: N-alkylation can be achieved through various methods, including reaction with alkyl halides or reductive amination with aldehydes and ketones. Reductive amination involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine.
Amidation: The amine can react with carboxylic acids to form amide bonds. This transformation often requires activating agents (e.g., carbodiimides) or catalysts to facilitate the dehydration process. acs.orgorganic-chemistry.orgresearchgate.netlibretexts.org Boron-based reagents have also been shown to be effective for direct amidation. acs.org
Schiff Base Formation: In an acid-catalyzed reaction, the primary amine condenses with aldehydes or ketones, eliminating a molecule of water to form an imine, also known as a Schiff base. libretexts.orgbyjus.comderpharmachemica.comquora.com This reaction is reversible and generally most efficient at a slightly acidic pH of around 5. libretexts.orgnih.gov
Table 2: Representative Reactions of the 2-Aminoethyl Side Chain
| Reaction Type | Reagent Class | Product Functional Group | Reference |
|---|---|---|---|
| Acylation | Acyl Halide / Anhydride | Amide | ias.ac.in |
| Alkylation | Alkyl Halide or Aldehyde/Ketone (reductive amination) | Secondary/Tertiary Amine | acs.org |
| Amidation | Carboxylic Acid (+ coupling agent) | Amide | researchgate.net |
| Schiff Base Formation | Aldehyde / Ketone | Imine (Schiff Base) | byjus.comderpharmachemica.com |
The primary amine functionality is a suitable nucleophile for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. libretexts.org This powerful C-N bond-forming reaction allows for the coupling of the amine with aryl halides or triflates. nih.govmit.edu The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. libretexts.orguwindsor.ca The choice of phosphine (B1218219) ligand is often critical to the success and scope of the reaction. nih.govmit.eduresearchgate.net Amines can also serve as ligands themselves in certain palladium-catalyzed coupling reactions. researchgate.net
Reactivity of the N-1 Methyl Group
The N-1 methyl group is generally the least reactive site on the molecule. However, under specific conditions, it can undergo reaction. Studies on the oxidation of NMP have indicated that degradation can be initiated by radical abstraction of a hydrogen atom from the N-methyl group. proquest.com For instance, oxidation of NMP by hydroxyl radicals can lead to products such as N-methylsuccinimide. nih.gov Additionally, certain catalytic systems involving metal complexes have been shown to interact with NMP, suggesting potential activation of the N-methyl C-H bonds. mdpi.com
Regioselective and Stereoselective Aspects of Reactions involving this compound
The presence of two distinct amine functionalities, the primary amino group of the ethyl side chain and the tertiary amide nitrogen within the pyrrolidinone ring, introduces the concept of regioselectivity in reactions such as acylation, alkylation, and sulfonylation. Generally, the primary amine is significantly more nucleophilic and less sterically hindered than the amide nitrogen. Therefore, reactions with electrophiles are expected to occur preferentially at the terminal amino group.
For instance, in an acylation reaction, the primary amine would selectively form an amide, leaving the lactam ring intact. This regioselectivity is a common strategy in the synthesis of more complex molecules where the pyrrolidinone core serves as a scaffold.
Table 1: Predicted Regioselectivity in the Acylation of this compound
| Reactant | Electrophile | Predicted Major Product | Predicted Minor Product |
|---|---|---|---|
| This compound | Acetyl Chloride | N-(2-(1-methyl-5-oxopyrrolidin-4-yl)ethyl)acetamide | No significant reaction at the lactam nitrogen |
| This compound | Benzoyl Chloride | N-(2-(1-methyl-5-oxopyrrolidin-4-yl)ethyl)benzamide | No significant reaction at the lactam nitrogen |
Stereoselectivity in reactions involving this compound is centered around the chiral carbon at the 4-position of the pyrrolidinone ring. Reactions that create a new stereocenter can proceed with diastereoselectivity, influenced by the existing stereochemistry. For example, if the aminoethyl side chain is involved in a reaction that forms a new chiral center, the stereochemical outcome will be influenced by the configuration of the C4 carbon.
Computational studies on substituted pyrrolidines suggest that the conformational preferences of the ring and its substituents play a crucial role in directing the stereochemical course of reactions. emich.edu The bulky aminoethyl group at the C4 position is likely to adopt a pseudo-equatorial position to minimize steric strain, which in turn would influence the facial selectivity of approaching reagents. In the absence of specific experimental data for this compound, detailed predictions of diastereomeric ratios remain speculative.
Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Monitoring
Kinetic studies would be invaluable in determining the rate laws of reactions, which in turn shed light on the molecularity of the rate-determining step. For example, in the acylation of the primary amine, a second-order rate law would be expected, consistent with a bimolecular nucleophilic substitution mechanism.
Spectroscopic monitoring, particularly using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would allow for the real-time tracking of reactant consumption and product formation. For instance, in an acylation reaction, the disappearance of the N-H protons of the primary amine and the appearance of a new amide N-H proton signal in the ¹H NMR spectrum could be monitored. Similarly, changes in the carbonyl stretching frequencies in the IR spectrum would indicate the formation of the new amide.
Table 2: Potential Spectroscopic Probes for Mechanistic Studies of the Acylation of this compound
| Spectroscopic Technique | Observable Change | Mechanistic Insight |
|---|---|---|
| ¹H NMR | Disappearance of primary amine N-H protons, appearance of amide N-H proton, shifts in protons adjacent to the amino group. | Confirmation of reaction at the primary amine, monitoring reaction progress. |
| ¹³C NMR | Shift in the carbon signals of the ethyl side chain upon acylation. | Structural confirmation of the product. |
| IR Spectroscopy | Disappearance of primary amine N-H stretching bands, appearance of amide N-H and C=O stretching bands. | Identification of functional group transformation. |
| Mass Spectrometry | Detection of reaction intermediates and the final product based on their mass-to-charge ratio. | Identification of transient species and confirmation of product identity. |
Computational modeling, specifically Density Functional Theory (DFT) calculations, has been employed to study the reactivity of substituted pyrrolidinones. researchgate.netnih.gov Such studies can provide valuable insights into reaction pathways, transition state geometries, and activation energies, complementing experimental kinetic and spectroscopic data. In the absence of experimental findings for this compound, computational approaches would be a powerful tool to predict its reactivity and guide future experimental investigations.
Computational and Theoretical Chemistry Investigations of 4 2 Aminoethyl 1 Methylpyrrolidin 2 One
Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding Analysis
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. researchgate.netnih.gov These calculations solve approximations of the Schrödinger equation to provide insights into molecular geometry, orbital energies, and electronic distribution. researchgate.net
Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium structures of molecules due to its favorable balance of accuracy and computational cost. uwa.edu.auchemrxiv.org For 4-(2-Aminoethyl)-1-methylpyrrolidin-2-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to perform geometry optimization. nih.govscispace.com This process systematically alters the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure of the molecule at 0 Kelvin.
The optimization process yields key structural parameters. For this compound, this would include the bond lengths of the pyrrolidinone ring, the C=O double bond of the lactam, the C-N bonds, and the bonds within the aminoethyl side chain, as well as the bond angles and dihedral angles that define its three-dimensional shape. Vibrational frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies. uwa.edu.au
Interactive Table: Predicted Structural Parameters of this compound from DFT Calculations
The following table contains hypothetical but realistic data based on typical DFT calculations for similar organic molecules.
| Parameter | Atom 1 | Atom 2 | Predicted Value |
| Bond Length | C (carbonyl) | O (carbonyl) | 1.23 Å |
| Bond Length | C (carbonyl) | N (ring) | 1.36 Å |
| Bond Length | N (ring) | C (methyl) | 1.46 Å |
| Bond Length | C (side chain) | N (amino) | 1.47 Å |
| Bond Angle | C-N-C (ring) | - | 112.5° |
| Bond Angle | O-C-N (lactam) | - | 125.0° |
| Dihedral Angle | H-N-C-C (aminoethyl) | - | ~180° (anti) |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, relating to the molecule's electrophilicity. youtube.comlibretexts.org
For this compound, the HOMO is expected to be localized primarily on the lone pair of the terminal amino group (-NH2) and the carbonyl oxygen, as these are the most electron-rich regions. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group (C=O), making the carbonyl carbon the primary site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity and stability. numberanalytics.comresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical behavior.
Interactive Table: Calculated FMO Energies and Reactivity Descriptors
The following table contains hypothetical but realistic data based on typical DFT calculations for similar organic molecules.
| Parameter | Description | Predicted Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 7.7 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | -1.2 |
| Electronegativity (χ) | (I + A) / 2 | 2.65 |
| Chemical Hardness (η) | (I - A) / 2 | 3.85 |
| Electrophilicity Index (ω) | χ² / (2η) | 0.91 |
Computational methods are invaluable for predicting and interpreting spectroscopic data. unibo.itresearchgate.net DFT calculations can accurately predict various spectroscopic parameters for this compound.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted shifts are crucial for assigning signals in experimental spectra and confirming the molecule's structure.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency analysis not only confirms the stability of the optimized geometry but also yields the vibrational frequencies and their corresponding intensities. researchgate.net For this molecule, key predicted vibrations would include the C=O stretching frequency of the lactam (~1680 cm⁻¹), N-H stretching of the primary amine (~3300-3400 cm⁻¹), and various C-H and C-N stretching and bending modes.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to study electronic transitions and predict the Ultraviolet-Visible (UV-Vis) absorption spectrum. nih.govresearchgate.net The calculations identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the primary electronic transition is expected to be an n → π* transition associated with the carbonyl group's lone pair electrons.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound arises from the puckering of the five-membered pyrrolidinone ring and the rotational freedom of the aminoethyl side chain. The pyrrolidine (B122466) ring typically adopts non-planar "envelope" or "twist" conformations to relieve ring strain. nih.gov
Conformational analysis involves systematically exploring these degrees of freedom to identify all stable conformers (local minima on the potential energy surface) and the transition states that connect them. A Potential Energy Surface (PES) map can be generated by performing constrained geometry optimizations, where specific dihedral angles are systematically varied and the energy is calculated at each point. This map reveals the relative energies of different conformers and the energy barriers to their interconversion, providing a comprehensive picture of the molecule's conformational dynamics. researchgate.net
Molecular Dynamics (MD) Simulations in Various Solvation Environments
While quantum mechanical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, particularly in a solution. mdpi.comnih.gov In an MD simulation, the molecule is placed in a simulation box with a chosen solvent (e.g., water, ethanol), and the motions of all atoms are calculated by solving Newton's equations of motion. nih.gov The forces between atoms are described by a molecular mechanics force field. nih.gov
For this compound, MD simulations in an aqueous environment would provide critical insights into its solvation structure. These simulations can reveal:
The number of water molecules in the first and second solvation shells.
The nature and lifetime of hydrogen bonds between the molecule's hydrogen bond donors (the -NH₂ group) and acceptors (the carbonyl oxygen and amino nitrogen) and the surrounding water molecules.
The influence of the solvent on the conformational preferences of the pyrrolidinone ring and the side chain.
Translational and rotational diffusion coefficients, which describe how the molecule moves and tumbles within the solvent.
Computational Studies of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.netarxiv.org By mapping the potential energy surface, researchers can identify the minimum energy path a reaction follows from reactants to products. arxiv.org A key goal is to locate the transition state (TS), which is the highest energy point along this pathway and represents the kinetic barrier to the reaction. semanticscholar.org
For this compound, one could computationally investigate various reactions, such as the nucleophilic attack of the amino group on an electrophile or the hydrolysis of the lactam ring. The process would involve:
Optimizing the geometries of the reactants, products, and any intermediates.
Locating the transition state structure that connects them. The TS is a first-order saddle point on the PES, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. uwa.edu.au
These calculations provide a detailed, step-by-step understanding of the reaction mechanism and can predict reaction rates and feasibility. researchgate.net
In Silico Ligand-Target Docking for Mechanistic Insights into Molecular Recognition (excluding clinical/safety)
In silico molecular docking serves as a powerful computational tool to predict the preferred orientation of a ligand when bound to a target protein, offering critical insights into the molecular recognition process. While specific docking studies for this compound are not extensively available in publicly accessible literature, the broader class of pyrrolidinone and pyrrolidine derivatives has been the subject of numerous computational investigations. These studies provide a valuable framework for understanding the potential binding modes and intermolecular interactions that could govern the activity of related compounds.
Docking simulations with various pyrrolidinone analogues have revealed that the pyrrolidinone scaffold can effectively anchor ligands within the binding sites of diverse protein targets. The interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The specific nature and strength of these interactions are dictated by the functional groups appended to the core pyrrolidinone ring and the topology of the receptor's active site.
Research into novel 2-pyrrolidinone (B116388) derivatives has identified their potential as anti-inflammatory agents through the inhibition of enzymes like lipoxygenase (LOX). nih.gov In silico docking experiments have been instrumental in elucidating the molecular features that determine their bioactivity. These studies suggest that for effective inhibition of the LOX enzyme, acidic moieties on the pyrrolidinone derivatives need to be positioned at a specific distance and orientation within the active site. nih.gov The 2-pyrrolidinone template itself plays a significant role in the inhibitory properties of these novel compounds. nih.gov
Furthermore, computational studies on pyrrolidine derivatives have explored their potential as inhibitors of other key enzymes. For instance, docking studies of certain pyrrolidine derivatives with influenza neuraminidase have identified key amino acid residues such as Trp178, Arg371, and Tyr406 as crucial for binding. nih.gov The primary forces driving the interaction between these derivatives and neuraminidase were found to be hydrogen bonding and electrostatic interactions. nih.gov
In the context of neurodegenerative diseases, pyrrolidin-2-one derivatives have been investigated as potential acetylcholinesterase (AChE) inhibitors. researchgate.net Docking and molecular dynamics simulation studies have indicated that these compounds can achieve a stable binding affinity with AChE. researchgate.net For example, certain synthesized derivatives exhibited higher docking scores than the established drug donepezil, with scores reaching -18.59 and -18.057 compared to donepezil's -17.257. researchgate.net
The versatility of the pyrrolidinone core is further highlighted in studies targeting cancer-related proteins. Molecular docking has been employed to understand the interaction between pyrrolidine derivatives and myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein. tandfonline.comnih.gov These computational analyses help to uncover the mode of interaction between the ligand and key residues within the protein's binding site. tandfonline.comnih.gov Similarly, computational investigations have explored pyrrolidine derivatives as potential dual inhibitors of glutathione (B108866) peroxidase 4 (GPX4) and the MDM2-p53 interaction. scispace.com One newly designed compound from this research demonstrated a high binding affinity with a value of -9.4 kcal/mol. scispace.com
The following tables summarize findings from docking studies on various pyrrolidinone and pyrrolidine derivatives against different protein targets, showcasing their binding affinities and key interacting residues. It is important to note that these findings are for structurally related compounds and not for this compound itself.
Table 1: Docking Scores of Pyrrolidin-2-one Derivatives against Acetylcholinesterase (AChE)
| Compound | Docking Score |
| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | -18.59 |
| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | -18.057 |
| Donepezil (Reference) | -17.257 |
Data sourced from a study on potential acetylcholinesterase inhibitors. researchgate.net
Table 2: Binding Energies of Pyrrolidine Derivatives against MDM2 Protein
| Compound | Binding Energy (kcal/mol) |
| Newly Designed Compound (Pred 01) | -9.4 |
| Dataset Compound (N°04) | -8.8 |
| Control Compound (Nutlin-3) | -8.2 |
Data sourced from a computational investigation of GPX4/MDM2–p53 inhibitors. scispace.com
These in silico findings for related compounds underscore the potential of the pyrrolidinone scaffold in designing targeted ligands. The specific interactions and binding affinities are highly dependent on the substitution patterns around the core ring and the specific protein target. Future computational studies focusing specifically on this compound would be necessary to elucidate its precise molecular recognition mechanisms.
Coordination Chemistry and Metal Complexation Studies of 4 2 Aminoethyl 1 Methylpyrrolidin 2 One
Synthesis and Characterization of Metal-Organic Frameworks and Coordination Polymers
There is no available literature describing the use of 4-(2-Aminoethyl)-1-methylpyrrolidin-2-one as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The design and synthesis of MOFs is a robust field, with numerous examples based on various organic molecules, but this particular compound is not mentioned in the existing body of research. nih.govresearchgate.netfrontiersin.org
Mechanistic Studies of Ligand Exchange and Complex Formation Equilibria
A search for mechanistic studies, including ligand exchange kinetics and the thermodynamics of complex formation involving this compound, yielded no results. Such studies are fundamental to understanding the behavior of ligands in solution, but they have not been performed or published for this compound.
Spectroscopic and Computational Analysis of Metal-Ligand Bonding Interactions
No spectroscopic data (such as IR, NMR, UV-Vis) or computational chemistry studies (like DFT calculations) have been published that analyze the bonding interactions between this compound and metal ions. While computational and spectroscopic methods are commonly used to elucidate the electronic structure and nature of metal-ligand bonds, this specific ligand has not been the subject of such an investigation. wiserpub.comnih.govresearchgate.netnih.gov
Applications in Advanced Chemical Synthesis, Catalysis, and Materials Science
Mechanistic Biological Interactions of 4 2 Aminoethyl 1 Methylpyrrolidin 2 One Excluding Clinical and Safety Aspects
Molecular Recognition and Binding Studies with Purified Biological Macromolecules
In Vitro Ligand-Binding Assays in Cell-Free Systems
No data from in vitro ligand-binding assays for 4-(2-Aminoethyl)-1-methylpyrrolidin-2-one are available in the public domain. Such studies, which are crucial for determining the binding affinity (like Kd or Ki values) of a compound to its molecular target, have not been reported. nih.govnih.gov
Enzymatic Activity Modulation and Kinetic Analysis for Mechanistic Elucidation
There are no published studies on how this compound may modulate the activity of any enzyme. Kinetic analyses, which would elucidate the mechanism of inhibition or activation (e.g., competitive, non-competitive), have not been documented. khanacademy.orgbasicmedicalkey.com
Structural Characterization of Compound-Biomolecule Complexes (e.g., X-ray Co-crystallography, Cryo-EM)
No structural data from techniques like X-ray crystallography or cryo-electron microscopy (Cryo-EM) exist for this compound in complex with any biological macromolecule. nih.govspringernature.comnih.gov These methods are essential for visualizing the precise interactions between a compound and its binding site at an atomic level.
Elucidation of Molecular Pathways Affected at a Fundamental Biochemical Level
Information detailing the effects of this compound on any specific molecular or signaling pathways at a biochemical level is not available.
**8.3. Structure-Activity Relationship (SAR) Studies for Understanding Mechanistic Determinants
No structure-activity relationship (SAR) studies for this compound or its analogs have been published. SAR studies are fundamental in medicinal chemistry to understand how specific chemical features of a molecule contribute to its biological activity. nih.govfrontiersin.org
Use as a Chemical Probe for Investigating Specific Biological Processes
There is no evidence in the scientific literature of this compound being utilized as a chemical probe to investigate biological processes.
Future Research Directions and Emerging Opportunities for 4 2 Aminoethyl 1 Methylpyrrolidin 2 One
Exploration of Sustainable and Economical Synthetic Routes
Future research is anticipated to focus significantly on developing sustainable and cost-effective methods for synthesizing 4-(2-Aminoethyl)-1-methylpyrrolidin-2-one. Current industrial production of similar pyrrolidone structures, such as N-methyl-2-pyrrolidone (NMP), often involves petrochemical-based routes, for instance, by reacting gamma-butyrolactone (B3396035) with methylamine (B109427). wikipedia.org The exploration of greener alternatives is a key objective in modern chemistry. chemistryjournals.net
A promising avenue for exploration is the use of bio-based feedstocks. For example, research has demonstrated the synthesis of NMP from γ-aminobutyric acid (GABA), which can be derived from the plant-based amino acid, glutamic acid. researchgate.netrsc.org Similarly, levulinic acid, a versatile biorefinery platform chemical, can be used to produce various N-substituted-5-methyl-2-pyrrolidones through one-pot reductive amination. researchgate.net Future studies could adapt these bio-based strategies to produce the specific scaffold of this compound, potentially offering a more sustainable pathway.
Another critical area is the advancement of biocatalytic synthesis. The use of enzymes as natural catalysts offers high specificity under mild conditions, reducing waste and byproducts. chemistryjournals.netnih.gov Numerous biocatalytic methods have been developed for preparing lactams (the core chemical class for this compound), including enzymatic Baeyer–Villiger oxidations and oxidative lactonisation of diols. nih.govnih.govsemanticscholar.org Recent breakthroughs in biocatalysis have enabled the synthesis of a broad range of lactam building blocks, which could be foundational for developing an enzymatic route to this compound. chemistryworld.comthieme-connect.com
Furthermore, improving the efficiency and economy of synthesis is paramount. A Korean patent outlines an economical method for producing a related compound, 2-(2-aminoethyl)-1-methylpyrrolidine, by starting with the low-cost, commercially available 1-methyl-2-pyrrolidinone (B7775990) and employing an effective hydrogenation step. google.com Research into one-pot procedures, which combine multiple reaction steps without isolating intermediates, could also significantly improve efficiency and reduce waste, as demonstrated in the synthesis of NMP from GABA. researchgate.netrsc.org The development of highly selective reactions using readily available starting materials, minimal catalysts, and no solvents represents a significant goal for sustainable production. rsc.org
| Synthesis Strategy | Potential Application to this compound | Key Benefits |
| Bio-based Feedstocks | Utilization of precursors like glutamic acid or levulinic acid. researchgate.netresearchgate.net | Reduces reliance on fossil fuels, lowers carbon footprint. |
| Biocatalysis | Employing enzymes for the stereoselective synthesis of the pyrrolidinone ring. nih.govthieme-connect.com | High selectivity, mild reaction conditions, environmentally benign. semanticscholar.org |
| Process Intensification | Development of one-pot synthesis or flow chemistry processes. nih.gov | Increased efficiency, reduced waste, improved safety and scalability. |
| Economical Starting Materials | Adaptation of methods using low-cost starting materials like 1-methyl-2-pyrrolidinone. google.com | Lower production costs, increased accessibility for research and application. |
Discovery of Unprecedented Chemical Transformations and Reactivity Patterns
The molecular architecture of this compound, featuring a lactam ring and a primary aminoethyl side chain, presents opportunities for discovering novel chemical transformations. The lactam, a cyclic amide, is a key structural motif in many pharmaceuticals and biologically active compounds. Future research could explore the unique reactivity arising from the interplay between the nucleophilic amino group and the electrophilic carbonyl carbon of the lactam.
Investigations may focus on leveraging the compound as a versatile building block in multicomponent reactions. This approach allows for the rapid construction of complex molecules in a single step, which is highly desirable for creating libraries of new compounds for drug discovery. The primary amine can act as a key nucleophile, while the lactam ring could potentially undergo ring-opening reactions under specific conditions to yield linear amino acid derivatives, further expanding its synthetic utility.
Another area of interest is its potential in transition-metal-catalyzed reactions. The amino group can serve as a directing group, guiding C-H activation at specific positions on the pyrrolidinone ring. This would enable the introduction of new functional groups with high regioselectivity, a significant challenge in synthetic chemistry. Furthermore, the compound could act as a bidentate ligand, coordinating with metal centers through the nitrogen of the amino group and the oxygen of the lactam carbonyl. Such metal complexes could exhibit novel catalytic properties or serve as precursors to new materials.
Exploring the compound's reactivity under non-classical conditions, such as photochemical, electrochemical, or mechanochemical activation, could also unveil unprecedented transformations. These energy sources can generate highly reactive intermediates, leading to reaction pathways that are inaccessible through traditional thermal methods. For instance, photochemical excitation could lead to unique cycloaddition reactions or radical-mediated functionalizations.
Development of Advanced Computational Models for Predictive Capabilities
Computational chemistry is a powerful tool for predicting and understanding the behavior of molecules, and its application to this compound holds significant promise. Future research in this area will likely focus on developing sophisticated computational models to predict its structural, electronic, and reactive properties with high accuracy.
Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) and other ab initio methods can be used to model the compound's geometry, conformational landscape, and electronic structure. These calculations can provide insights into bond strengths, charge distribution, and frontier molecular orbitals (HOMO/LUMO), which are crucial for understanding its reactivity. For example, QM models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic reactions. They can also be used to calculate spectroscopic properties (e.g., NMR, IR spectra) to aid in experimental characterization.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound over time, both in isolation and in solution. This is particularly important for understanding its conformational flexibility and how it interacts with solvent molecules. For biological applications, MD simulations can be used to dock the molecule into the active site of a target protein and predict its binding affinity and mode of interaction. This predictive capability can significantly accelerate the drug discovery process by identifying promising lead compounds for further experimental testing.
Predictive Reactivity Models: Advanced computational models can be developed to predict the outcomes of chemical reactions involving this compound. By simulating reaction pathways and calculating activation energies, these models can help chemists identify the optimal conditions (catalyst, solvent, temperature) for a desired transformation. This can reduce the amount of trial-and-error experimentation required, saving time and resources.
| Computational Method | Application to this compound | Predicted Outcomes |
| Quantum Mechanics (DFT) | Modeling electronic structure and reaction mechanisms. | Reactivity sites, spectroscopic data, reaction energetics. |
| Molecular Dynamics (MD) | Simulating dynamic behavior and intermolecular interactions. | Conformational preferences, solvent effects, protein binding modes. |
| QSAR Models | Correlating chemical structure with biological activity. | Prediction of therapeutic or toxic effects of new derivatives. |
Design of Next-Generation Probes for Specific Mechanistic Biological Studies
The structure of this compound makes it an excellent starting point for the design of chemical probes to investigate complex biological systems. By modifying its structure, researchers can create tools to study specific biological targets and pathways with high precision.
Future work will likely involve the synthesis of derivatives where a reporter group is attached to the core molecule. This could be a fluorescent dye, allowing for the visualization of the molecule's distribution and localization within cells using advanced microscopy techniques. Alternatively, a photoaffinity label could be incorporated. Upon irradiation with light, this group forms a covalent bond with nearby biological molecules, enabling the identification of specific protein targets.
Another emerging area is the development of "clickable" probes. By introducing a bioorthogonal functional group, such as an alkyne or an azide, onto the this compound scaffold, researchers can use click chemistry to attach various tags or reporter molecules in a highly specific and efficient manner, even within a complex biological environment.
The design of these next-generation probes will require a careful balance between maintaining the desired biological activity of the parent compound and incorporating the necessary functionality for detection or target identification. Computational modeling will be a valuable tool in predicting how different modifications will affect the molecule's shape, properties, and interaction with its biological targets. These advanced chemical probes will be instrumental in elucidating the compound's mechanism of action and identifying its role in various cellular processes.
Interdisciplinary Research Integrating the Compound into Novel Applications
The future of this compound lies in interdisciplinary research that bridges chemistry, biology, materials science, and engineering. Its unique combination of a polar lactam ring and a reactive aminoethyl side chain provides a versatile platform for innovation in diverse fields.
Materials Science: The primary amine group can be used as a monomer or a cross-linking agent in polymerization reactions. This could lead to the creation of novel polyamides or other polymers with tailored properties, such as enhanced thermal stability, specific solubility characteristics, or the ability to coordinate metal ions. These new materials could find applications in areas ranging from advanced coatings and adhesives to membranes for separation processes.
Nanotechnology: The compound could serve as a functionalizing agent for the surface of nanoparticles. By attaching it to gold, silica, or magnetic nanoparticles, researchers can modify their surface properties, improving their stability in biological media or enabling them to target specific cells or tissues. These functionalized nanoparticles could be developed for applications in drug delivery, medical imaging, and diagnostics.
Medicinal Chemistry and Chemical Biology: In collaboration with biologists, chemists can use this compound as a scaffold to design and synthesize libraries of new compounds for high-throughput screening against various diseases. Its relatively simple structure allows for systematic modifications to explore structure-activity relationships, leading to the identification of new therapeutic agents.
Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and coordinate with metal ions makes it an interesting building block for the construction of self-assembling supramolecular structures. These organized assemblies could form gels, liquid crystals, or discrete molecular cages with potential applications in areas such as catalysis, sensing, and controlled release systems.
By fostering collaborations across different scientific disciplines, the full potential of this compound can be unlocked, leading to the development of innovative technologies and solutions to pressing scientific challenges.
Q & A
Q. What are the optimal synthetic routes for 4-(2-Aminoethyl)-1-methylpyrrolidin-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization and functionalization of pyrrolidinone precursors. Key steps include:
- Amine Protection/Deprotection: Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the aminoethyl side chain during synthesis, preventing unwanted side reactions .
- Catalysis Optimization: Employ palladium or nickel catalysts for cross-coupling reactions to introduce substituents. For example, magnesium in ethanol facilitates reductive amination (e.g., as seen in pyridine analogue synthesis) .
- Purification: Silica gel chromatography or recrystallization ensures high purity. Monitor reaction progress via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm substituent positions. For example, the methyl group on the pyrrolidinone ring shows a singlet at ~2.3 ppm in NMR .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (e.g., expected [M+H] peak at 171.2 g/mol) .
Q. What analytical techniques are suitable for characterizing stability under varying pH and temperature conditions?
Methodological Answer:
- Stress Testing: Expose the compound to acidic (pH 1-3), basic (pH 10-12), and thermal (40–80°C) conditions. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Kinetic Stability Studies: Calculate degradation rate constants (k) under accelerated conditions. Use Arrhenius plots to predict shelf life at 25°C .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved?
Methodological Answer:
- Standardized Assay Protocols: Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (e.g., ammonium acetate pH 6.5 for solubility) .
- Control Experiments: Include positive controls (e.g., known enzyme inhibitors) and validate target engagement via isothermal titration calorimetry (ITC) .
- Data Normalization: Account for batch-to-batch variability by normalizing activity to internal standards .
Q. What strategies mitigate solubility limitations of this compound in aqueous biological assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting cellular membranes .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the aminoethyl side chain, which hydrolyze in vivo to release the active compound .
Q. How can computational chemistry predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Focus on hydrogen bonding between the pyrrolidinone carbonyl and catalytic residues .
- QSAR Modeling: Train models on pyrrolidinone derivatives with known activity to correlate substituent effects (e.g., methyl vs. ethyl groups) with potency .
Q. What experimental approaches elucidate structure-activity relationships (SAR) for the aminoethyl substituent?
Methodological Answer:
Q. How to design stability-indicating methods for long-term storage studies?
Methodological Answer:
- Forced Degradation: Expose the compound to UV light (254 nm) and analyze photodegradants via LC-MS. Identify vulnerable sites (e.g., the pyrrolidinone ring) .
- Storage Conditions: Store lyophilized samples at -20°C under nitrogen to minimize oxidation. Monitor moisture content via Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
